

(2S,3S)-2-Methyl-1,3-pentanediol: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (2S,3S)-2-Methyl-1,3-pentanediol

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This technical guide provides a detailed overview of the chemical properties, synthesis methodologies, and potential applications of **(2S,3S)-2-Methyl-1,3-pentanediol**, geared towards researchers, scientists, and professionals in drug development. While experimental data for this specific stereoisomer is limited in publicly available literature, this document compiles the available computed data and outlines general stereoselective synthesis strategies that can be employed for its preparation.

Chemical and Physical Properties

(2S,3S)-2-Methyl-1,3-pentanediol, with the CAS number 94953-91-0, is a chiral organic compound containing two stereocenters. Its structure consists of a five-carbon chain with hydroxyl groups at positions 1 and 3, and a methyl group at position 2. The "(2S,3S)" designation specifies the absolute stereochemistry at these chiral centers.

Quantitative experimental data for the physical properties of **(2S,3S)-2-Methyl-1,3-pentanediol**, such as melting point, boiling point, and density, are not readily available in scientific literature. However, computed properties from various databases provide theoretical estimates. For the general, non-stereospecific 2-Methyl-1,3-pentanediol, some experimental data is available, which can serve as a reference point.

Table 1: Physicochemical Properties of 2-Methyl-1,3-pentanediol and its Stereoisomers

Property	(2S,3S)-2-Methyl-1,3-pentanediol (Computed)	2-Methyl-1,3-pentanediol (Computed)	2-Methyl-1,3-pentanediol (Experimental)
Molecular Formula	C ₆ H ₁₄ O ₂	C ₆ H ₁₄ O ₂ [1]	-
Molecular Weight	118.17 g/mol [2]	118.17 g/mol [1]	-
XLogP3	0.6	0.6[1]	-
Hydrogen Bond Donor Count	2	2[1]	-
Hydrogen Bond Acceptor Count	2	2[1]	-
Rotatable Bond Count	3	3	-
Topological Polar Surface Area	40.5 Å ² [2]	40.5 Å ² [1]	-
Kovats Retention Index	-	-	1005 (Semi-standard non-polar)[1]
Boiling Point	-	-	215.8°C at 760 mmHg[3]
Flash Point	-	-	108.5°C[3]

Note: The majority of the data for the specific (2S,3S) stereoisomer is computed and should be considered as an estimate. Experimental data for the generic compound is provided for context.

Experimental Protocols for Synthesis

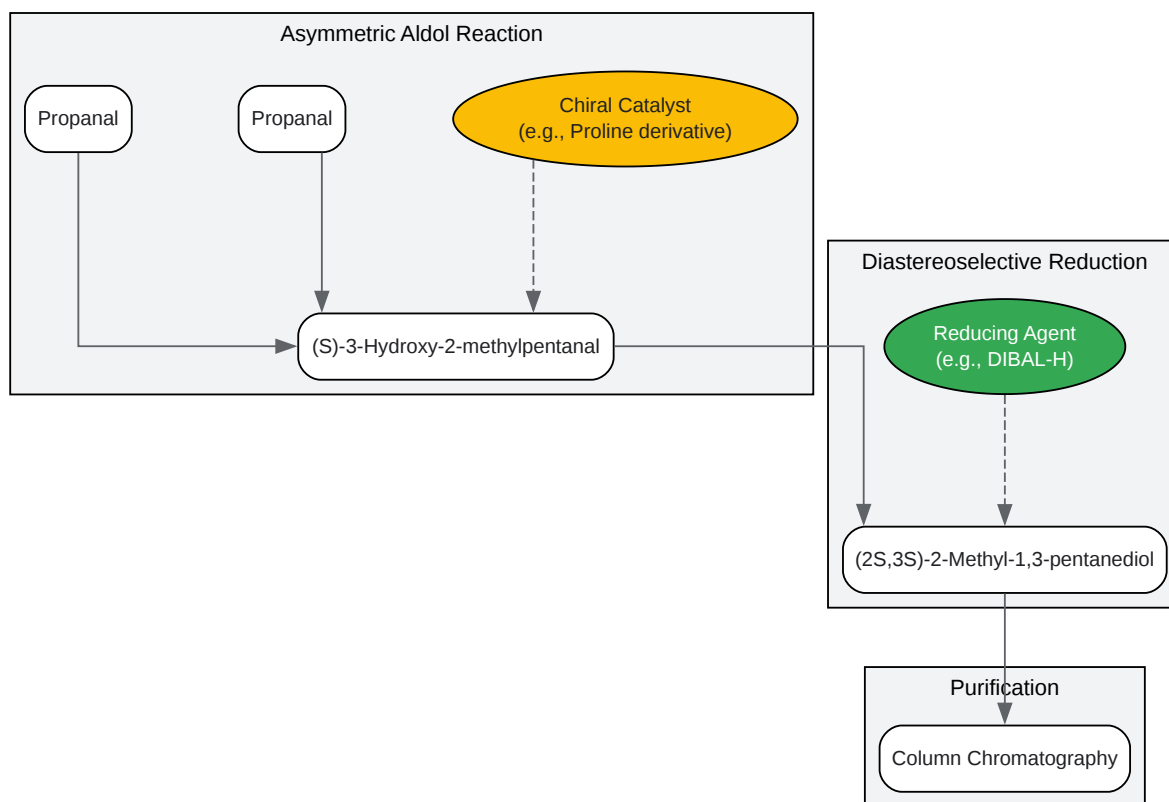
The stereoselective synthesis of 1,3-diols is a well-established area of organic chemistry. While a specific, detailed protocol for the synthesis of **(2S,3S)-2-Methyl-1,3-pentanediol** is not explicitly documented in readily accessible literature, several general methodologies can be adapted to achieve this target molecule with high stereocontrol. The key challenge lies in controlling the stereochemistry at both the C2 and C3 positions.

Asymmetric Aldol Reaction Followed by Diastereoselective Reduction

A common and effective strategy for the synthesis of syn-1,3-diols, such as the (2S,3S) isomer, involves an asymmetric aldol reaction to set one stereocenter, followed by a diastereoselective reduction of the resulting ketone to establish the second.[4][5][6]

Methodology Outline:

- **Asymmetric Aldol Condensation:** A chiral auxiliary or a chiral catalyst is used to control the stereoselective addition of a propanal enolate to another aldehyde, such as propionaldehyde. This reaction forms a β -hydroxy ketone with the desired stereochemistry at the α -carbon. The use of proline-derived organocatalysts has shown high enantioselectivity in similar reactions.[4][6]
- **Diastereoselective Reduction:** The resulting β -hydroxy ketone is then reduced to the corresponding diol. The choice of reducing agent is critical for controlling the stereochemistry of the newly formed hydroxyl group. Chelating-controlled reductions, for instance using reagents like diisobutylaluminium hydride (DIBAL-H) or zinc borohydride, often favor the formation of the syn-diol. The Corey-Bakshi-Shibata (CBS) reduction using a chiral oxazaborolidine catalyst is another powerful method for achieving high enantioselectivity.[4]
- **Purification:** The final product is purified using standard laboratory techniques such as column chromatography to isolate the desired **(2S,3S)-2-Methyl-1,3-pentanediol**.



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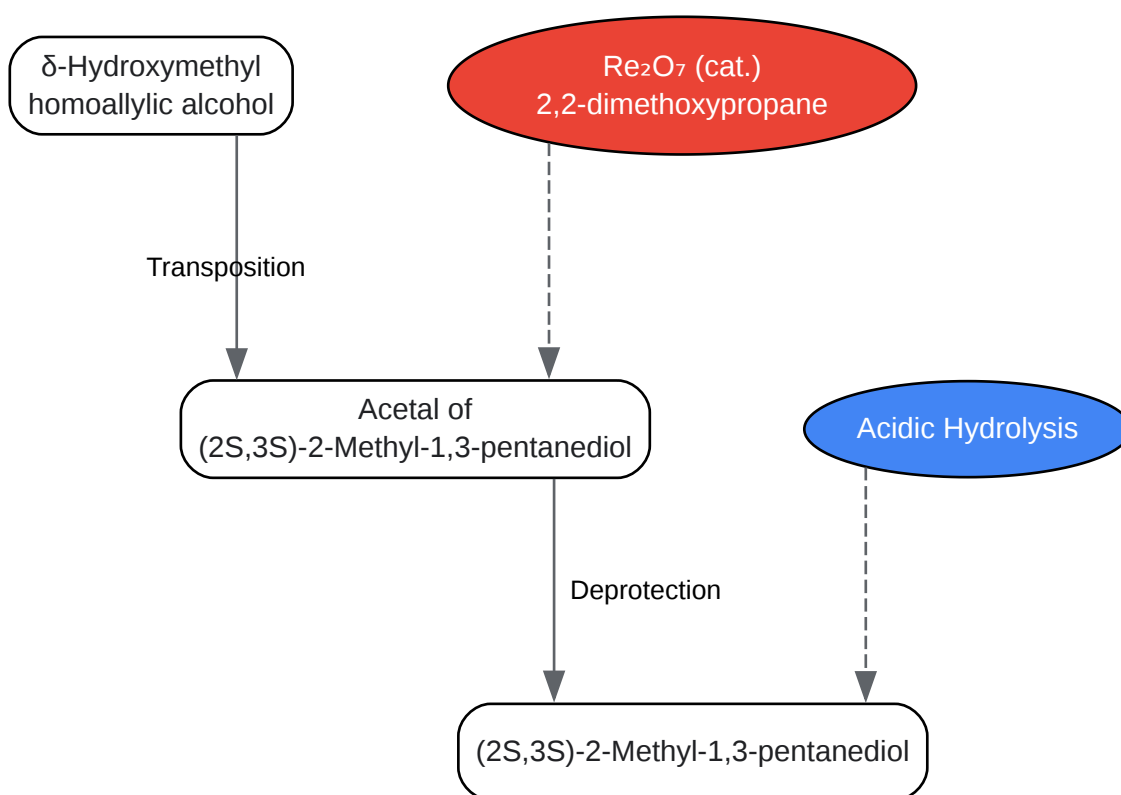
Figure 1. General workflow for the synthesis of (2S,3S)-2-Methyl-1,3-pentanediol.

Rhenium-Catalyzed Allylic Alcohol Transposition

A more recent and highly stereoselective method involves the rhenium-catalyzed^{[7][8]}-allylic alcohol transposition.^[7] This methodology can convert δ -hydroxymethyl homoallylic alcohols into 2-methyl-1,3-syn-diols with excellent diastereoselectivity.

Methodology Outline:

- Preparation of Starting Material: An appropriate (E)- or (Z)- δ -hydroxymethyl-anti-homoallylic alcohol is synthesized. The stereochemistry of this starting material will dictate the final stereochemistry of the diol.
- Rhenium-Catalyzed Transposition: The allylic alcohol is treated with a catalytic amount of a rhenium oxide species (e.g., Re_2O_7) in the presence of an acetal, such as 2,2-dimethoxypropane. This catalyzes the transposition of the allylic alcohol to form the acetal of the corresponding 2-methyl-1,3-syn-diol.
- Hydrolysis of the Acetal: The resulting acetal is then hydrolyzed under acidic conditions to yield the free **(2S,3S)-2-Methyl-1,3-pentanediol**.
- Purification: The final product is purified by chromatographic methods.



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Figure 2. Rhenium-catalyzed synthesis pathway.

Applications in Drug Development

A thorough search of scientific and patent literature did not reveal any specific applications of **(2S,3S)-2-Methyl-1,3-pentanediol** in drug development or as a biologically active molecule. There is no available information linking this compound to any particular signaling pathways or mechanisms of action in a biological context.

However, chiral 1,3-diols are important structural motifs found in a variety of biologically active natural products, including polyketides and macrolide antibiotics.[5] Therefore, it is plausible that **(2S,3S)-2-Methyl-1,3-pentanediol** could serve as a chiral building block in the synthesis of more complex pharmaceutical compounds. Its stereodefined structure makes it a potentially valuable intermediate for creating molecules with specific three-dimensional arrangements, which is often crucial for biological activity.

Safety and Handling

Specific safety and handling data for **(2S,3S)-2-Methyl-1,3-pentanediol** is not available. For the general compound 2-Methyl-1,3-pentanediol, it is not classified as a hazardous substance according to GHS criteria by the majority of notifiers.[1] However, as with any chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated area.

Conclusion

(2S,3S)-2-Methyl-1,3-pentanediol is a chiral diol with potential as a synthetic intermediate. While specific experimental data and direct applications in drug development are currently not well-documented, its chemical properties can be estimated through computational methods. Established stereoselective synthesis routes for 1,3-diols, such as asymmetric aldol reactions followed by reduction or rhenium-catalyzed allylic transpositions, provide viable pathways for its preparation. Further research is needed to fully characterize this specific stereoisomer and explore its potential in medicinal chemistry and other areas of chemical synthesis.

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